![molecular formula C15H11N3O B12507141 2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]- is a heterocyclic compound that features a quinoxalinone core with a pyridinyl ethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]- typically involves the following steps:
Formation of the Quinoxalinone Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic or basic conditions.
Introduction of the Pyridinyl Ethenyl Group: This step may involve a Heck reaction or a similar coupling reaction where the quinoxalinone core is reacted with a pyridinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or ethenyl groups.
Reduction: Reduction reactions could target the quinoxalinone core or the ethenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the quinoxalinone or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxalinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Pyridinyl Ethenyl Compounds: Molecules with pyridinyl ethenyl groups attached to different cores.
Uniqueness
2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]- is unique due to its specific combination of a quinoxalinone core and a pyridinyl ethenyl substituent, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
3-(2-pyridin-3-ylethenyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11N3O/c19-15-14(8-7-11-4-3-9-16-10-11)17-12-5-1-2-6-13(12)18-15/h1-10H,(H,18,19) |
Clave InChI |
WOYMZRWUKAMJMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


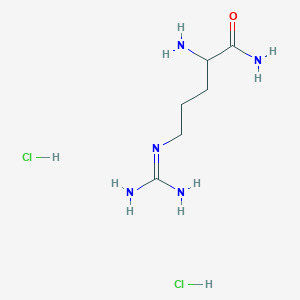
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)




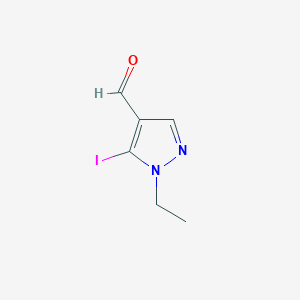
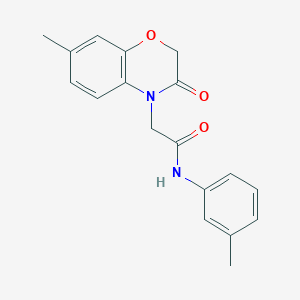
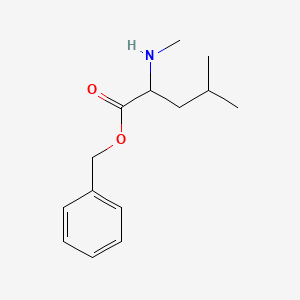
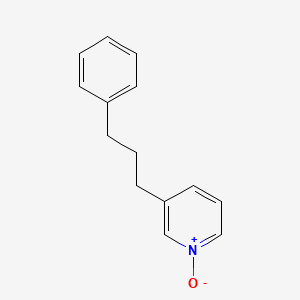
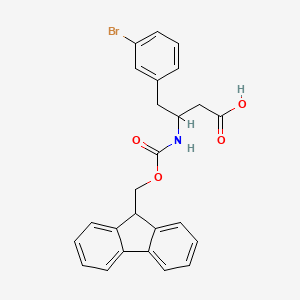
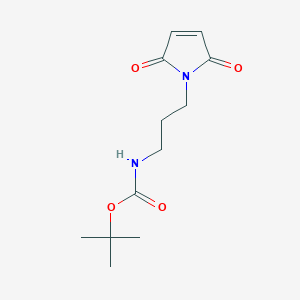
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)

